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molecular formula C9H10O4S B1428642 Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate CAS No. 865187-80-0

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate

Cat. No. B1428642
M. Wt: 214.24 g/mol
InChI Key: CZVXRIPCFBZBGR-UHFFFAOYSA-N
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Patent
US07449580B2

Procedure details

13.0 g of the compound obtained in Example 1 was dissolved in 260 mL of methanol, and a solution obtained by dissolving 4.84 g of sodium hydroxide in 26 mL of water was added thereto. The resulting solution was refluxed for 4 hours, cooled to room temperature, concentrated under reduced pressure to remove methanol. The resulting aqueous solution was washed with 10 ml of diethyl ether and acidified to pH 2 to 3 using concentrated HCl. The solids thus solidified were filtered, washed with a small amount of cold water and dried at 40° C. to obtain 9.60 g (yield of 85%) of the title compound as a brown solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([O:13]C)=[O:12])=[O:4].[OH-].[Na+]>CO.O>[C:3]([CH2:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC(=O)CC=1SC=CC1C(=O)OC
Name
Quantity
260 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
WASH
Type
WASH
Details
The resulting aqueous solution was washed with 10 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
The solids thus solidified were filtered
WASH
Type
WASH
Details
washed with a small amount of cold water
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC=1SC=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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